Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, 4-Bromo-2-(bromomethyl)-1-nitrobenzene has emerged as a highly versatile and valuable intermediate. Its trifunctional nature, presenting distinct and orthogonally reactive sites, provides chemists with a powerful tool for the synthesis of a diverse array of compounds, from pharmacologically active heterocycles to advanced materials. This guide offers an in-depth exploration of the chemistry of 4-Bromo-2-(bromomethyl)-1-nitrobenzene, providing detailed application notes and protocols to empower researchers, scientists, and drug development professionals in leveraging its full synthetic potential.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of its effective and safe use in the laboratory.
Physicochemical Data
The structural and physical properties of 4-Bromo-2-(bromomethyl)-1-nitrobenzene are summarized in the table below. These characteristics are crucial for planning reactions, purification procedures, and for the correct interpretation of analytical data.
| Property | Value | Reference(s) |
| IUPAC Name | 4-Bromo-2-(bromomethyl)-1-nitrobenzene | [1] |
| Synonyms | 5-Bromo-2-nitrobenzyl bromide | [1] |
| CAS Number | 35287-42-4 | [1] |
| Molecular Formula | C₇H₅Br₂NO₂ | [1] |
| Molecular Weight | 294.93 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid or powder |
| Melting Point | 55-58 °C |
| Boiling Point | 190 °C at 5 mmHg |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and slightly soluble in water. |
Spectroscopic Data
The following is a summary of typical spectroscopic data for 4-Bromo-2-(bromomethyl)-1-nitrobenzene, which is essential for reaction monitoring and product characterization.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, J = 2.4 Hz, 1H, Ar-H), 7.78 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 4.89 (s, 2H, CH₂Br).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5, 136.8, 134.1, 130.5, 128.9, 122.3, 30.2.
-
IR (KBr, cm⁻¹): 3100, 3070 (Ar C-H), 1520, 1345 (N-O, nitro), 1210 (C-Br), 830, 740 (Ar C-H bend).
-
Mass Spectrometry (EI): m/z (%) = 295/297/299 (M⁺, isotopic pattern for 2 Br), 216/218 ([M-Br]⁺), 136 ([M-Br-Br-NO₂]⁺).
Safety and Handling
4-Bromo-2-(bromomethyl)-1-nitrobenzene is a hazardous substance and must be handled with appropriate safety precautions.
Core Reactivity and Mechanistic Insights
The synthetic utility of 4-Bromo-2-(bromomethyl)-1-nitrobenzene stems from the differential reactivity of its three functional groups: a highly reactive benzylic bromide, a less reactive aryl bromide, and an electron-withdrawing nitro group. This allows for a stepwise and selective functionalization of the molecule.
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D [label="Nitro Group\n(Electron Withdrawing)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2.5!"];
// Reactions
E [label="Nucleophilic Substitution\n(SN2)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-5,0!"];
F [label="Palladium-Catalyzed\nCross-Coupling", fillcolor="#34A853", fontcolor="#FFFFFF", pos="5,0!"];
G [label="Reduction to Amine", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-4.5!"];
// Connections
A -> B [label=" Site 1", color="#EA4335"];
A -> C [label=" Site 2", color="#FBBC05"];
A -> D [label=" Site 3", color="#4285F4"];
B -> E [label=" e.g., N-Alkylation", color="#5F6368"];
C -> F [label=" e.g., Suzuki, Sonogashira", color="#5F6368"];
D -> G [label=" e.g., with SnCl2 or H2/Pd", color="#5F6368"];
}
Core reactivity sites of 4-Bromo-2-(bromomethyl)-1-nitrobenzene.
The Highly Labile Benzylic Bromide
The bromomethyl group is the most reactive site on the molecule. As a benzylic halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This high reactivity is attributed to the stabilization of the transition state by the adjacent benzene ring. This allows for the selective introduction of various functionalities at this position while leaving the aryl bromide and nitro group intact.
The Versatile Aryl Bromide
The bromine atom directly attached to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic bromide. However, it serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions.[3] This includes, but is not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations are cornerstones of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds.
The Modulating Nitro Group
The strongly electron-withdrawing nitro group plays a dual role. Firstly, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although this is less commonly exploited in this molecule. Secondly, and more importantly, the nitro group can be readily reduced to an amino group.[4] This transformation opens up a plethora of synthetic possibilities, including diazotization reactions, amide bond formation, and the synthesis of various nitrogen-containing heterocycles.
Application Protocols in Organic Synthesis
The following protocols are illustrative examples of how 4-Bromo-2-(bromomethyl)-1-nitrobenzene can be employed in the synthesis of key structural motifs. These are intended as starting points and may require optimization based on the specific substrate and desired outcome.
Synthesis of N-Substituted Isoindolinones
Isoindolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including acting as inhibitors of histone deacetylases (HDACs). 4-Bromo-2-(bromomethyl)-1-nitrobenzene is an excellent precursor for these molecules, typically involving a two-step sequence: N-alkylation followed by an intramolecular cyclization.
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B [label="Step 1: N-Alkylation (SN2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C [label="Intermediate:\nN-(5-Bromo-2-nitrobenzyl)amine", fillcolor="#F1F3F4", fontcolor="#202124"];
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A -> B;
B -> C;
C -> D;
D -> E;
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Workflow for the synthesis of N-substituted isoindolinones.
Protocol 3.1.1: N-Alkylation of a Primary Amine
This protocol describes the selective reaction at the benzylic bromide position.
-
Materials:
-
4-Bromo-2-(bromomethyl)-1-nitrobenzene (1.0 eq)
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Procedure:
-
To a stirred suspension of potassium carbonate in anhydrous DMF, add the primary amine at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 4-Bromo-2-(bromomethyl)-1-nitrobenzene in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-(5-bromo-2-nitrobenzyl)amine, which can often be used in the next step without further purification.
Protocol 3.1.2: Intramolecular Heck Cyclization
This protocol utilizes the aryl bromide for the subsequent cyclization.
-
Materials:
-
N-(5-bromo-2-nitrobenzyl)amine intermediate (from Protocol 3.1.1, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Anhydrous DMF
-
Procedure:
-
To a solution of the N-(5-bromo-2-nitrobenzyl)amine intermediate in anhydrous DMF, add sodium carbonate, triphenylphosphine, and palladium(II) acetate under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted 6-bromo-3-nitroisoindolinone.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide of 4-Bromo-2-(bromomethyl)-1-nitrobenzene (or its derivatives from the reaction of the benzylic bromide) is a versatile handle for constructing more complex molecules through various cross-coupling reactions.
Protocol 3.2.1: Suzuki-Miyaura Coupling
This protocol describes the formation of a C-C bond between the aryl bromide and a boronic acid.[5]
-
Materials:
-
4-Bromo-2-(bromomethyl)-1-nitrobenzene (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq)
-
2 M aqueous sodium carbonate solution
-
Toluene/Ethanol mixture (e.g., 4:1)
-
Procedure:
-
In a flask, dissolve 4-Bromo-2-(bromomethyl)-1-nitrobenzene, the arylboronic acid, and Pd(PPh₃)₄ in the toluene/ethanol solvent mixture.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the 2 M aqueous sodium carbonate solution and heat the mixture to reflux (80-90 °C) for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, and dilute with ethyl acetate.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3.2.2: Sonogashira Coupling
This protocol enables the synthesis of arylalkynes.[6][7]
-
Materials:
-
4-Bromo-2-(bromomethyl)-1-nitrobenzene (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq)
-
Copper(I) iodide (CuI, 0.04 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Procedure:
-
To a solution of 4-Bromo-2-(bromomethyl)-1-nitrobenzene and the terminal alkyne in anhydrous THF or DMF, add PdCl₂(PPh₃)₂, CuI, and triethylamine under an inert atmosphere.
-
Stir the reaction at room temperature for 8-16 hours. For less reactive substrates, gentle heating (40-50 °C) may be necessary.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Reduction of the Nitro Group
The conversion of the nitro group to an amine is a key transformation that significantly increases the molecular diversity accessible from this starting material.[4]
Protocol 3.3.1: Reduction with Tin(II) Chloride
This method is chemoselective for the nitro group reduction in the presence of other reducible functionalities.[8]
-
Materials:
-
A 4-bromo-2-(bromomethyl)-1-nitrobenzene derivative (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol or Ethyl acetate
-
Procedure:
-
Dissolve the nitro-containing compound in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O in one portion and heat the mixture to reflux (60-80 °C).
-
Stir for 1-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Filter the resulting suspension through Celite® to remove the tin salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aniline derivative.
Conclusion
4-Bromo-2-(bromomethyl)-1-nitrobenzene is a testament to the power of strategic functional group placement in a synthetic building block. Its predictable and differential reactivity allows for a modular approach to the synthesis of complex molecules. The protocols outlined in this guide provide a practical framework for harnessing the synthetic potential of this versatile reagent. As with any powerful tool, a thorough understanding of its properties, reactivity, and safe handling is essential for its successful application. It is the author's hope that this guide will serve as a valuable resource for chemists in their pursuit of innovative solutions in drug discovery, materials science, and beyond.
References